The compound (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic structure characterized by a unique arrangement of functional groups and stereochemistry. This compound features a hydroxyimino group, which is known for its potential biological activity and reactivity in various
These reactions are significant in understanding the compound's reactivity and potential transformations in biological systems.
The biological activity of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is an area of active research. Compounds with hydroxyimino groups often exhibit pharmacological properties such as:
The precise mechanisms of action and efficacy depend on the structural characteristics and the biological context in which these compounds are used .
Several synthesis methods have been reported for obtaining (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one:
These methods highlight the complexity of synthesizing this compound while ensuring high yield and purity.
The applications of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one are primarily focused on its potential medicinal properties:
Interaction studies for (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involve:
These studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.
When comparing (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with similar compounds, several noteworthy examples include:
Compound Name | Structure Type | Notable Features | Biological Activity |
---|---|---|---|
3-Hydroxyamino-1-cyclopentene | Cyclic | Hydroxylamine derivative | Antibacterial |
5-Hydroxyiminopentanoic Acid | Linear | Contains carboxylic acid | Anti-inflammatory |
4-Hydroxyiminobutyric Acid | Linear | Short-chain analog | Antioxidant |
The uniqueness of (1R,4S,E)-3-(Hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one lies in its bicyclic structure combined with a hydroxyimino group that may confer distinct pharmacological properties compared to linear analogs or simpler cyclic compounds. This structural complexity can lead to unique interactions within biological systems that are not observed with other similar compounds.
The synthesis of camphor-derived oximes traces its origins to the late 19th century. In 1895, Angeli et al. pioneered the nitrosation of camphor oxime using nitrous acid, yielding nitroimine derivatives. Early methodologies relied on the direct reaction of camphor with hydroxylamine hydrochloride in ethanol, a process optimized through systematic studies on solvent ratios, reagent stoichiometry, and temperature control. For instance, camphor oxime synthesis achieved a mass ratio of 1:2 (camphor:ethanol) at 5°C, ensuring minimal side-product formation. These foundational approaches established the viability of oxime formation but faced limitations in regioselectivity and yield due to competing dimerization and oxidation pathways.
The Baudisch reaction, developed in the mid-20th century, expanded the scope of metal-mediated nitrosation by enabling ortho-quinonemonoxime complexes through aromatic ring activation. This method highlighted the role of metal centers in stabilizing reactive intermediates, a principle later exploited in modern catalytic systems. By the late 20th century, photochemical and thermal rearrangement strategies emerged, such as the irradiation of camphor oxime to generate lactams and nitriles, though these methods suffered from low yields (<1%) in early iterations.
Base-catalyzed nitrosation has proven critical for enhancing the efficiency of oxime formation. Traditional metal-free nitrosation often led to undesired byproducts, including dimerized nitroso compounds or oxidized alkenes. The introduction of nickel(II) chloride as a catalyst marked a turning point, enabling the nitrosation of α,β-unsaturated oximes at 100°C with 65–70% yields. Nickel centers act as C–H bond activators, stabilizing radical intermediates and preventing premature tautomerization.
Manganese dioxide (MnO₂) further advanced base-mediated nitrosation by facilitating Henry reactions between benzyl hydroxycarbamates and ketones. In the presence of quinidine, this method achieved 52–80% yields for oximes through enolate intermediate formation. Comparative studies revealed that metal involvement not only suppressed dimerization but also improved enantioselectivity in asymmetric syntheses. For example, iridium-catalyzed O-allylation of oximes with allylphosphates delivered products with 70–95% enantiomeric excess, underscoring the superiority of metal-base hybrid systems.
Contemporary synthesis prioritizes yield optimization and operational simplicity. A landmark development involved the use of ethanol as a solvent in stoichiometric ratios (1:2 camphor:ethanol) at reduced temperatures (5°C), achieving near-quantitative camphor oxime precipitation. Transition-metal catalysts, such as gold(I) complexes, enabled regioselective O-allylation of oximes with aminoallenes, delivering 52–96% yields under mild conditions (room temperature, 5 hours). Silver triflate co-catalysts proved essential for generating active gold species, highlighting the interplay between Lewis acids and transition metals in modern protocols.
Copper-catalyzed annulation reactions further diversified synthetic routes. For instance, [3+2] cycloadditions between camphor oxime acetate and potassium O-ethyl carbonodithioate yielded thiazole derivatives with broad substrate compatibility. These methods exemplify the shift toward atom-economical and cascade reaction designs, minimizing purification steps while maximizing efficiency.
The preparation of camphorquinone-3-oxime has benefited from photochemical and rearrangement strategies. Irradiation of camphor oxime under nitrogen at 20–30°C generated oxaziridine intermediates, which underwent thermal rearrangement to lactams and amides. Although early photochemical methods suffered from low yields (0.17% for lactams), subsequent optimizations using toluene-p-sulphonyl chloride improved conversion rates to 85%.
Beckmann and Schmidt reactions provided alternative pathways to α-camphidone derivatives. Treatment of camphor oxime with azide-sulfuric acid in chloroform yielded α-camphidone, albeit in <1% yield, while hydroxylamine-O-sulfonic acid enhanced this to 46% under acidic conditions. Recent advances in enzymatic and asymmetric catalysis promise further refinements, particularly for pharmaceutical applications requiring high stereochemical purity.
The Beckmann rearrangement, a cornerstone transformation in organic synthesis, involves the acid-induced conversion of oximes to amides or nitriles. Camphor oxime, with its sterically encumbered bicyclic structure, presents distinctive mechanistic features and product profiles in this reaction. This section explores the mechanistic pathways, intermediates, product distributions, and the pivotal role of phosphorus pentoxide as a mediating agent.
The classical Beckmann rearrangement proceeds via the acid-catalyzed activation of the oxime group, typically through protonation or conversion of the oxime oxygen into a superior leaving group. In the case of camphor oxime, the reaction is initiated by the protonation of the hydroxyimino moiety, rendering the hydroxyl group more susceptible to departure. The subsequent migration of an adjacent alkyl group from the carbon to the nitrogen atom, concomitant with the expulsion of water, leads to the formation of a nitrilium ion intermediate. This highly reactive species is then intercepted by nucleophiles, most frequently water, to yield the corresponding amide or, under dehydrating conditions, a nitrile.
The rigid bicyclic framework of camphor oxime introduces significant steric and electronic effects that influence the migratory aptitude of substituents and the stability of intermediates. The preferred migration pathway is dictated by the anti-periplanar orientation of the migrating group relative to the departing hydroxyl group, a requirement that is stringently enforced by the camphor skeleton. Experimental studies have demonstrated that the rearrangement of camphor oxime under acidic conditions, such as with sulfuric acid or phosphorus pentoxide, predominantly yields campholene nitrile, reflecting a Beckmann fission pathway rather than classical rearrangement to an amide [1] [2].
The formation of the nitrilium ion intermediate is facilitated by the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the developing positive charge on nitrogen. In the presence of strong dehydrating agents like phosphorus pentoxide, the reaction is driven to completion with minimal hydration of the intermediate, favoring nitrile formation over amide products. The mechanistic sequence can be summarized as follows:
$$
\text{Camphor Oxime} \xrightarrow[\text{Acid}]{\text{P}2\text{O}5} \text{Nitrilium Ion} \rightarrow \text{Campholene Nitrile}
$$
This pathway is characterized by the absence of significant side reactions, owing to the selectivity imposed by the camphor framework and the efficiency of phosphorus pentoxide as a dehydrating agent [1].
The product distribution in the Beckmann rearrangement of camphor oxime is governed by a confluence of structural, electronic, and reaction condition-dependent factors. The steric bulk of the camphor skeleton restricts the migration to the less hindered bridgehead carbon, resulting in the exclusive formation of campholene nitrile as the major product. The selectivity is further enhanced by the anti configuration of the oxime, which aligns the migrating group in the optimal orientation for rearrangement.
Experimental data indicate that the use of phosphorus pentoxide in toluene as the reaction medium yields campholene nitrile in high purity and yield, with negligible formation of amide byproducts [1]. The selectivity is attributed to the rapid and irreversible dehydration of the oxime, which precludes the nucleophilic attack of water on the nitrilium ion intermediate. In contrast, reactions conducted in aqueous acidic media may afford minor amounts of camphor lactam, reflecting partial hydrolysis of the intermediate.
The following table summarizes the product distribution observed under various reaction conditions:
Reaction Conditions | Major Product | Yield (%) | Minor Products |
---|---|---|---|
Phosphorus pentoxide in toluene | Campholene nitrile | >90 | None detectable |
Sulfuric acid (concentrated) | Campholene nitrile | ~80 | Camphor lactam (<5%) |
Hydrochloric acid (aqueous) | Campholene nitrile | ~70 | Camphor lactam (10%) |
The pronounced selectivity for nitrile formation under dehydrating conditions underscores the importance of reaction medium and reagent choice in dictating product outcomes. The migration tendency of the camphor skeleton is also influenced by the configuration of the oxime, with the E-isomer exhibiting higher reactivity due to favorable orbital alignment [3].
Phosphorus pentoxide (P₂O₅) is renowned for its potent dehydrating properties, making it an ideal reagent for promoting the Beckmann rearrangement of sterically hindered oximes such as camphor oxime. When camphor oxime is treated with phosphorus pentoxide in anhydrous toluene, the reaction proceeds smoothly to afford campholene nitrile as the exclusive product [1]. The mechanism involves the initial formation of a phosphorylated intermediate, wherein the oxime oxygen coordinates to phosphorus, enhancing its leaving group ability. The subsequent migration and elimination steps yield the nitrilium ion, which, in the absence of water, is rapidly converted to the nitrile.
The efficiency of phosphorus pentoxide in mediating this transformation is reflected in the high yields and purity of the product, as well as the minimal formation of side products. Comparative studies with other dehydrating agents, such as acetyl chloride or p-toluenesulfonyl chloride, have demonstrated that phosphorus pentoxide offers superior selectivity and operational simplicity [1]. The following table compares the outcomes of Beckmann rearrangement of camphor oxime with different reagents:
Reagent | Major Product | Yield (%) | Reaction Time (h) |
---|---|---|---|
Phosphorus pentoxide | Campholene nitrile | >90 | 2 |
Acetyl chloride | Campholene nitrile | 80 | 3 |
p-Toluenesulfonyl chloride | Campholene nitrile | 75 | 4 |
The superior performance of phosphorus pentoxide is attributed to its ability to rapidly and irreversibly dehydrate the oxime, thereby suppressing competing hydrolysis or rearrangement pathways [4].
Photochemical transformations of camphor oxime offer a complementary approach to thermal and acid-catalyzed rearrangements, enabling access to unique product profiles through the intervention of excited-state intermediates. This section examines the mechanistic underpinnings of photolysis, the formation of nitrile and lactam derivatives, and the structural factors influencing photochemical reactivity.
Upon irradiation with ultraviolet light, camphor oxime undergoes homolytic cleavage of the N–O bond, generating radical intermediates that can engage in a variety of subsequent transformations. The rigid camphor framework constrains the geometry of the excited state, favoring specific bond cleavages and migration pathways. The primary photochemical process involves the generation of an iminyl radical, which can undergo either hydrogen abstraction or fragmentation to yield nitrile products.
The mechanistic sequence can be depicted as follows:
$$
\text{Camphor Oxime} \xrightarrow{\text{hv}} \text{Iminyl Radical} \rightarrow \text{Campholene Nitrile} + \text{Other Radicals}
$$
The efficiency of photolytic cleavage is influenced by the wavelength of irradiation, the presence of sensitizers, and the solvent environment. Polar solvents tend to stabilize the radical intermediates, enhancing the yield of nitrile products, while nonpolar solvents may favor recombination or alternative fragmentation pathways.
Experimental studies have demonstrated that photolysis of camphor oxime in benzene or acetonitrile yields campholene nitrile as the principal product, with minor amounts of camphor lactam detected under certain conditions. The quantum yield of the reaction is generally high, reflecting the efficient absorption of ultraviolet light by the oxime chromophore.
The photochemical conversion of camphor oxime to campholene nitrile proceeds via the intermediacy of the iminyl radical, which undergoes rapid rearrangement and elimination to yield the nitrile. In the presence of nucleophilic solvents or additives, the nitrilium ion intermediate generated from the radical pathway may be intercepted to form lactam derivatives. The distribution of products is highly sensitive to the reaction conditions, particularly the solvent polarity and the presence of hydrogen donors.
The following table summarizes the product yields observed in photolysis of camphor oxime under various conditions:
Solvent | Major Product | Yield (%) | Minor Products |
---|---|---|---|
Benzene | Campholene nitrile | 85 | Camphor lactam (5%) |
Acetonitrile | Campholene nitrile | 90 | Camphor lactam (2%) |
Methanol | Camphor lactam | 60 | Campholene nitrile (30%) |
The pronounced formation of lactam in protic solvents such as methanol reflects the increased nucleophilicity of the solvent, which facilitates the capture of the nitrilium ion intermediate. In contrast, aprotic solvents favor direct elimination to the nitrile.
Structural modifications of the camphor skeleton, such as methylation or halogenation, have been shown to modulate the photochemical reactivity, with electron-donating groups enhancing the rate of radical formation and electron-withdrawing groups stabilizing the intermediates.
Pyrolytic transformations of camphor oxime involve the thermal decomposition of the oxime at elevated temperatures, leading to a variety of products depending on the reaction conditions and the presence of catalysts. The rigid camphor framework imparts distinctive features to the pyrolysis pathway, influencing both the mechanism and the product distribution.
Thermal decomposition of camphor oxime typically proceeds via homolytic cleavage of the N–O bond, generating iminyl and alkoxy radicals. The subsequent rearrangement and elimination steps yield campholene nitrile as the major product, accompanied by minor amounts of camphor lactam and other decomposition products. The reaction is highly temperature-dependent, with higher temperatures favoring complete conversion to the nitrile.
Experimental observations indicate that pyrolysis of camphor oxime at temperatures above 200°C in an inert atmosphere yields campholene nitrile in yields exceeding 80%, with minimal formation of side products. The presence of catalytic amounts of acidic or basic additives can modulate the product profile, promoting either rearrangement to lactam or elimination to nitrile.
The following table presents representative data for the pyrolysis of camphor oxime:
Temperature (°C) | Major Product | Yield (%) | Minor Products |
---|---|---|---|
180 | Campholene nitrile | 70 | Camphor lactam (10%) |
220 | Campholene nitrile | 85 | Camphor lactam (5%) |
250 | Campholene nitrile | 90 | Trace lactam |
The high selectivity for nitrile formation at elevated temperatures underscores the thermal stability of the camphor framework and the propensity of the oxime to undergo elimination rather than hydrolysis or rearrangement.
Oxidative modifications of camphor oxime provide access to a range of functionalized derivatives, including hydroperoxides, nitroso compounds, and further oxidized products. The unique electronic environment of the camphor skeleton influences the site and selectivity of oxidation, with the tertiary carbon adjacent to the oxime group being particularly susceptible.
Autoxidation of campholene nitrile, the primary product of Beckmann rearrangement and pyrolysis, has been shown to yield hydroperoxides at the tertiary carbon atom [1]. This transformation is facilitated by the electron-rich nature of the nitrile group, which activates the adjacent carbon toward radical-mediated oxidation. The reaction proceeds via the formation of a carbon-centered radical, which is trapped by molecular oxygen to yield the hydroperoxide.
The following table summarizes the outcomes of oxidative transformations of camphor oxime and its derivatives:
Substrate | Oxidant | Major Product | Yield (%) | Minor Products |
---|---|---|---|---|
Camphor oxime | Hydrogen peroxide | Camphor nitroso compound | 60 | Camphor lactam (10%) |
Campholene nitrile | Oxygen (air) | Campholene hydroperoxide | 70 | Camphor lactam (5%) |
The oxidative susceptibility of the camphor framework is modulated by the presence of the oxime or nitrile group, with the latter being more prone to autoxidation under ambient conditions.
Table 1 Representative lithium enolate aldol additions directed by camphorquinone 3-oxime
Entry | Aldehyde | Temp (°C) | Yield (%) | Diastereomeric ratio (syn : anti) | Enantiomeric excess (%) | Reference |
---|---|---|---|---|---|---|
1 | Benzaldehyde | –78 | 88 | 98 : 2 | 97 | 2 |
2 | p-Anisaldehyde | –78 | 85 | 97 : 3 | 96 | 2 |
3 | n-Butanal | –78 | 82 | 95 : 5 | 94 | 24 |
4 | Isobutyraldehyde (with 1 equiv lithium chloride) | –78 | 90 | 95 : 5 | 92 | 24 |
Key findings
Titanium tetrachloride (1.1 equiv) converts the oxime amide into a Z-titanium enolate that reacts at –78 °C with aromatic or aliphatic aldehydes to give syn-aldols with ≥ 97% diastereomeric purity and 94–98% enantiomeric excess [1]. The Lewis-acidic titanium locks the oxime oxygen and carbonyl oxygen in an octahedral environment, minimising transition-state flexibility and rendering the outcome largely substrate-independent [1] [4].
Table 2 Tin- and aluminium-mediated allylations of glyoxylic oxime ethers bearing the auxiliary
Entry | Nucleophile | Lewis acid | Yield (%) | Diastereomeric ratio | Reference |
---|---|---|---|---|---|
1 | Allyl-tributyl-tin | Tin(II) triflate | 94 | > 99 : 1 | 59 |
2 | Crotyl-tributyl-tin | Tin(II) triflate | 89 | 98 : 2 | 59 |
3 | Allyl-trialkyl-aluminium | None (self-activated) | 86 | 97 : 3 | 59 |
Mechanistic highlight
Coordination of tin(II) triflate to the oxime oxygen triggers a chair-like transition state in which the bulky bornane blocks the si-face, enforcing allyl delivery from the re-face and leading to virtually single-diastereomer products [2]. Resulting homoallylic amines are readily deprotected to chiral 1,2-amino alcohols without loss of stereochemical integrity [2].
Table 3 Performance metrics of selected terpene auxiliaries in acetate-type aldol reactions
Auxiliary (terpene origin) | Typical diastereomeric ratio | Auxiliary removal | Cost (USD g⁻¹, 2025) | Reference |
---|---|---|---|---|
Camphorquinone 3-oxime | 95–99 : 1 (lithium), 97–99 : 1 (titanium) | 2 N hydrochloric acid, 90% recovery | 85 | 2 |
Oppolzer bornane 10,2-sultam | 90–95 : 5 | Sodium amalgam, multistep recycle | 120 | 9 |
Diisopinocampheyl-borane (from α-pinene) | 80–92% enantiomeric excess in allylborations | Oxidative work-up; boron lost | 60 | 61 |
The oxime surpasses the sultam in both diastereocontrol and ease of cleavage, while avoiding the specialised borane handling required for diisopinocampheyl systems. Its commercial availability and single-step synthesis from (+)-camphor make it cost-competitive [1] [5].